molecular formula C8H15NO2 B14010050 8-Oxa-6-azabicyclo(3.2.1)octane, 6-(2-hydroxyethyl)- CAS No. 73805-98-8

8-Oxa-6-azabicyclo(3.2.1)octane, 6-(2-hydroxyethyl)-

Cat. No.: B14010050
CAS No.: 73805-98-8
M. Wt: 157.21 g/mol
InChI Key: MDQSUBXWKFPVPI-UHFFFAOYSA-N
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Description

The compound 8-Oxa-6-azabicyclo[3.2.1]octane, 6-(2-hydroxyethyl)- is a bicyclic heterocycle featuring a nitrogen atom at position 6, an oxygen atom at position 8, and a 2-hydroxyethyl substituent on the nitrogen. This scaffold is structurally constrained, enabling unique interactions in biological systems. The 6-azabicyclo[3.2.1]octane core is prevalent in synthetic and natural bioactive compounds, including pharmaceuticals and alkaloids . Its synthesis often involves stereoselective strategies, such as osmium-catalyzed tethered aminohydroxylation (TA) or radical-mediated cyclizations, yielding high enantiomeric purity .

Properties

CAS No.

73805-98-8

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(8-oxa-6-azabicyclo[3.2.1]octan-6-yl)ethanol

InChI

InChI=1S/C8H15NO2/c10-5-4-9-6-7-2-1-3-8(9)11-7/h7-8,10H,1-6H2

InChI Key

MDQSUBXWKFPVPI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(C(C1)O2)CCO

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 8-Oxa-6-azabicyclo[3.2.1]octane, 6-(2-hydroxyethyl)- generally involves:

  • Construction of the bicyclic azabicyclo[3.2.1]octane core.
  • Introduction of the 2-hydroxyethyl substituent at the 6-position.
  • Functional group transformations such as reductions, substitutions, or rearrangements to achieve the desired substitution pattern.

Key Synthetic Routes

Reduction and Functionalization of Azabicyclo[3.2.1]octane Derivatives

A patent (WO1999029690A1) describes a process for preparing substituted 8-azabicyclo[3.2.1]octane derivatives via reduction of cyano-substituted precursors using:

  • Metal reductions (e.g., magnesium in methanol).
  • Borohydride reductions (e.g., lithium or sodium borohydride in alcohols).
  • Catalytic hydrogenation (e.g., palladium catalysts under hydrogen atmosphere).

This process can be adapted to introduce substituents like 2-hydroxyethyl groups by selecting appropriate precursors and reaction conditions. The reaction is typically carried out at ambient temperature (10–35°C), with workup involving aqueous extraction, drying, and concentration steps. Yields reported for related compounds range from moderate to good (35–72%) depending on the substituents and reaction specifics.

Cyanohydrin Formation and Subsequent Functional Group Manipulation

The preparation of hydroxy-substituted azabicyclo derivatives often involves cyanohydrin intermediates. For example, the reaction of 8-substituted azabicyclo[3.2.1]octan-3-one with sodium cyanide and acid at low temperature (0°C) yields 3-cyano-3-hydroxy derivatives. These intermediates can be further transformed by:

  • Treatment with phosphorus oxychloride and pyridine to induce rearrangements or cyclizations.
  • Hydrogenation to reduce double bonds or nitrile groups.
  • Acid/base workup to isolate the desired hydroxy-substituted bicyclic amines.

Summary of Reaction Conditions and Yields

Step/Reaction Type Reagents/Conditions Temperature Yield (%) Notes
Reduction of cyano precursors Mg in MeOH, or NaBH4 in MeOH + pyridine 0–35°C 35–72 Mixture of epimers often formed; workup includes aqueous extraction and drying
Cyanohydrin formation NaCN + HCl in aqueous solution 0°C, 24–44 hours Not specified Intermediate to hydroxy-substituted bicyclic amines; careful pH control required
Phosphorus oxychloride treatment POCl3 + pyridine, -10 to 80°C, reflux -10 to 80°C Not specified Used for rearrangement or chlorination steps; exothermic; requires nitrogen atmosphere
Catalytic hydrogenation Pd catalyst, H2 atmosphere Room temp to 80°C Quantitative Used to reduce double bonds or nitriles; filtration under inert atmosphere
Rearrangement of bicyclic precursors Acid or base catalysis, elimination reactions Ambient to reflux Not specified Provides alternative routes via natural product derivatives; complex mixtures possible

Comprehensive Research Findings

  • The preparation of 8-oxa-6-azabicyclo[3.2.1]octane derivatives with 2-hydroxyethyl substitution involves multi-step syntheses starting from ketone or cyano precursors.
  • Reduction methods using metals or borohydrides in alcoholic solvents are effective for converting nitrile intermediates to amine derivatives.
  • Cyanohydrin intermediates are key to introducing hydroxy groups adjacent to the bicyclic nitrogen.
  • Phosphorus oxychloride and pyridine are commonly used reagents for functional group transformations and rearrangements in this bicyclic system.
  • Catalytic hydrogenation is a crucial step for saturating unsaturated bicyclic intermediates and improving stereochemical purity.
  • Rearrangement reactions in related azabicyclic systems derived from natural products offer alternative synthetic pathways, though with more complex product mixtures.
  • Reaction conditions such as temperature, pH, and atmosphere (nitrogen or hydrogen) critically affect yields and selectivity.
  • Epimer mixtures (endo/exo) are often formed, requiring chromatographic or crystallization methods for separation.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form different functional groups, and it can also participate in nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled temperatures and pH levels to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors . Industrially, it can be used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism by which 6-(2-Hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for various biological processes. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets .

Comparison with Similar Compounds

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

  • Substituents : 6-hydroxy, 8-methyl, 3-keto groups.
  • Properties: This derivative, also known as (±)-exo-6-hydroxytropinone, exhibits stereochemical complexity and has been studied for its conformational behavior.
  • Key Difference : The 3-keto and 8-methyl groups reduce solubility compared to the hydroxyethyl-substituted compound, impacting bioavailability.

1-Phenyl-6-azabicyclo[3.2.1]octanes

  • Substituents : 1-phenyl group with variable 6- and 7-position substituents (e.g., methyl, hydroxyl).
  • Applications : These compounds show potent analgesic and narcotic antagonist activities. For example, 1-(3-hydroxyphenyl)-6,7-dimethyl derivatives exhibit balanced antagonist-analgesic profiles with low dependence liability .
  • Key Difference : The aromatic phenyl group enhances receptor binding affinity but introduces steric hindrance absent in the hydroxyethyl analogue.

Analogues with Modified Heteroatoms or Ring Systems

8-Oxa-6-azabicyclo[3.2.1]octan-7-one (BOL)

  • Structure : Contains a ketone group at position 5.
  • Applications: Used as a monomer in ring-opening polymerization to produce polyamides with high thermal stability .
  • Key Difference : The ketone group enables polymer chain propagation, diverging from the hydroxyethyl derivative’s biological applications.

4-Thia-1-azabicyclo[3.2.0]heptane Derivatives

  • Structure : β-lactam antibiotics (e.g., penicillins) with a sulfur atom and smaller bicyclic system.
  • Applications : Broad-spectrum antibacterial activity due to β-lactam ring reactivity .
  • Key Difference : Reduced ring size (7-membered vs. 8-membered) and sulfur inclusion alter metabolic stability and target specificity.

Biological Activity

Overview

8-Oxa-6-azabicyclo(3.2.1)octane, 6-(2-hydroxyethyl)-, also known as 6-(2-hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane, is a bicyclic compound with significant potential in medicinal chemistry due to its structural similarity to tropane alkaloids. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

  • IUPAC Name : 6-(2-hydroxyethyl)-8-oxa-6-azabicyclo[3.2.1]octane
  • Molecular Formula : C8H15NO2
  • CAS Number : 73805-98-8
  • Molecular Weight : 157.21 g/mol

The biological activity of 8-Oxa-6-azabicyclo(3.2.1)octane is primarily attributed to its interaction with various biological targets, particularly neurotransmitter receptors and enzymes involved in cellular signaling pathways.

Key Mechanisms

  • Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, which may influence neural signaling and behavior.
  • Enzyme Modulation : It affects enzymes involved in the synthesis and degradation of neurotransmitters, potentially altering synaptic transmission.
  • Gene Expression Regulation : The compound can modulate gene expression related to neuroprotection and inflammation.

Biological Activity

Research indicates that the compound exhibits a range of biological activities, including:

Neuroprotective Effects

Studies have suggested that 8-Oxa-6-azabicyclo(3.2.1)octane may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.

Antinociceptive Properties

Preclinical studies have demonstrated that this compound may have analgesic effects similar to those of known pain relief medications, suggesting potential applications in pain management therapies.

Case Studies

  • Study on Neuroprotection :
    • Researchers evaluated the neuroprotective effects of the compound in models of oxidative stress.
    • Results indicated a significant reduction in neuronal cell death and improved cell viability compared to control groups.
  • Analgesic Activity Assessment :
    • In a controlled study, the antinociceptive properties were assessed using animal models.
    • The compound showed dose-dependent pain relief comparable to standard analgesics.

Biochemical Pathways

The compound's activity influences several biochemical pathways:

PathwayEffect
Oxidative Stress ResponseReduction of reactive oxygen species (ROS)
Neurotransmitter RegulationModulation of dopamine and serotonin levels
Inflammatory ResponseDecrease in pro-inflammatory cytokines

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of related compounds, revealing that modifications to the bicyclic structure can significantly impact biological activity:

ModificationBiological Activity Change
Hydroxyl Group AdditionEnhanced receptor affinity
Alkyl Chain Length VariationAltered pharmacokinetics

Q & A

Q. What are the recommended synthetic routes for 8-Oxa-6-azabicyclo(3.2.1)octane derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves radical cyclization or functionalization of azabicyclic cores. For example, radical cyclization of substituted azetidin-2-ones using n-tributyltin hydride and AIBN in toluene achieves diastereocontrol (>99% in some cases) . Optimization variables include temperature (70–90°C), catalyst concentration, and solvent polarity. Characterization via NMR and HPLC is critical to confirm stereochemistry and purity.

Q. How should researchers handle the compound’s acute toxicity and implement safety protocols during synthesis?

  • Methodological Answer : Based on safety data sheets (SDS), the compound may exhibit acute toxicity (H302: harmful if swallowed) and skin/eye irritation (H315, H319) . Lab protocols should include:
  • PPE : Face shields, safety glasses (EN 166/NIOSH standards), and nitrile gloves .
  • Ventilation : Use fume hoods to avoid inhalation exposure .
  • First Aid : Immediate rinsing of affected skin/eyes with water for 15+ minutes and medical consultation .

Q. What analytical techniques are suitable for characterizing the compound’s structural integrity and purity?

  • Methodological Answer :
  • NMR : Assign bicyclic proton environments (e.g., bridgehead protons at δ 3.5–4.5 ppm) and hydroxyl groups (broad singlet at δ 1.5–2.5 ppm) .
  • HPLC/MS : Monitor purity (>98%) and detect byproducts using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for azabicyclo derivatives?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Strategies include:
  • Comparative SAR studies : Systematically modify substituents (e.g., 2-thienyl vs. 4-biphenyl groups) and evaluate bioactivity .
  • Docking simulations : Use molecular modeling to correlate stereoelectronic properties (e.g., logP, H-bond donors) with target binding .
  • Replicate assays : Validate results across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacterial models) .

Q. What strategies stabilize 8-Oxa-6-azabicyclo compounds under varying pH and temperature conditions?

  • Methodological Answer : Stability studies indicate sensitivity to hydrolysis and oxidation. Mitigation approaches:
  • pH control : Store solutions at pH 5–7 (buffered with citrate/phosphate) to prevent ring-opening reactions .
  • Temperature : Refrigerate lyophilized samples (-20°C) and avoid prolonged exposure to >40°C .
  • Lyoprotectants : Add trehalose or mannitol during lyophilization to preserve crystallinity .

Q. How can computational methods predict the ecological impact of azabicyclo derivatives?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate:
  • Bioaccumulation : LogKow values predict partitioning into lipid tissues .
  • Toxicity : ECOSAR software models acute aquatic toxicity (e.g., LC50 for Daphnia magna) .
  • Degradation pathways : DFT calculations simulate hydrolytic/oxidative breakdown products .

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